molecular formula C16H20ClN B3417027 1,4-Diphenylbutan-1-amine hydrochloride CAS No. 101286-41-3

1,4-Diphenylbutan-1-amine hydrochloride

Cat. No. B3417027
M. Wt: 261.79 g/mol
InChI Key: HHENOVGZVXRPLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Diphenylbutan-1-amine hydrochloride is a chemical compound with the molecular formula C16H20ClN . It has a molecular weight of 261.79 g/mol . This product is intended for research use only.


Molecular Structure Analysis

The molecular structure of 1,4-Diphenylbutan-1-amine hydrochloride is represented by the InChI code 1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H .


Physical And Chemical Properties Analysis

1,4-Diphenylbutan-1-amine hydrochloride is a powder that is usually in stock. It has a melting point of 174-178°C . The compound is stored at room temperature .

Scientific Research Applications

Overview

1,4-Diphenylbutan-1-amine hydrochloride is a chemical compound with potential applications in various fields of scientific research. Due to its structural properties, it serves as a foundational molecule for the synthesis and study of a wide range of chemical derivatives and substances. This summary highlights the scientific research applications of derivatives related to 1,4-Diphenylbutan-1-amine hydrochloride, focusing on their synthesis, properties, and potential uses.

Tamoxifen Derivatives

Tamoxifen, a derivative structurally related to 1,4-Diphenylbutan-1-amine, showcases the therapeutic potential of such compounds. As a pioneering drug, Tamoxifen has been extensively used in the treatment and chemoprevention of breast cancer. Its derivatives, including 4-hydroxy tamoxifen, N-desmethyl tamoxifen, and endoxifen, have provided insights into the mechanisms of action in breast cancer therapy. This highlights the importance of synthesizing novel tamoxifen derivatives to understand drug action mechanisms better and generate new agents with reduced side effects for various therapeutic targets (Shagufta & Irshad Ahmad, 2018).

Amine-functionalized Materials

Amine-functionalized metal–organic frameworks (MOFs), which could be derived from or related to compounds like 1,4-Diphenylbutan-1-amine hydrochloride, demonstrate significant potential in applications such as CO2 capture and catalysis. The strong interaction between CO2 and basic amino functionalities in these MOFs highlights the benefits of amino functionality towards potential applications. This area of research emphasizes the importance of the synthesis, structural properties, and applications of amine-functionalized materials in addressing environmental and energy challenges (Yichao Lin, Chunlong Kong, & Liang Chen, 2016).

Safety And Hazards

The compound is harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,4-diphenylbutan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N.ClH/c17-16(15-11-5-2-6-12-15)13-7-10-14-8-3-1-4-9-14;/h1-6,8-9,11-12,16H,7,10,13,17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHENOVGZVXRPLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(C2=CC=CC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585834
Record name 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diphenylbutan-1-amine hydrochloride

CAS RN

74533-88-3, 101286-41-3
Record name 1,4-Diphenylbutan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-diphenylbutan-1-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.